N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a nitrobenzyl group, and a hydrazinyl-oxoacetamide moiety.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide has been studied for its potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-ethoxyphenyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide stands out due to its unique combination of functional groups. Similar compounds may include other hydrazinyl-oxoacetamides or benzylidene derivatives, but the presence of the ethoxyphenyl and nitrobenzyl groups in this compound provides distinct properties and reactivity.
Properties
Molecular Formula |
C24H22N4O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C24H22N4O6/c1-2-33-21-13-7-19(8-14-21)26-23(29)24(30)27-25-15-17-5-11-22(12-6-17)34-16-18-3-9-20(10-4-18)28(31)32/h3-15H,2,16H2,1H3,(H,26,29)(H,27,30)/b25-15+ |
InChI Key |
ZRFYKTODMJTUEJ-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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